BenchChemオンラインストアへようこそ!

MS117

Covalent inhibition Target engagement PRMT6

MS117 is a first-in-class covalent PRMT6 inhibitor (IC50 18 nM) targeting Cys50 (PDB:6W6D). Its irreversible mechanism ensures sustained inhibition after washout, ideal for epigenetic memory and pulse-chase studies. Achieves >90% PRMT6 inhibition at ≤0.1 μM with minimal off-target effects on PRMT1/3/4/8. Matched controls MS167/MS168 enable definitive covalent pharmacology attribution.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
Cat. No. B8134245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS117
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CNC=C1C2=CC(=CC=C2)NC(=O)C=C
InChIInChI=1S/C17H22N4O/c1-3-17(22)20-15-6-4-5-13(9-15)16-11-19-10-14(16)12-21(2)8-7-18/h3-6,9-11,19H,1,7-8,12,18H2,2H3,(H,20,22)
InChIKeyHVDMIAFOVVMNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS117: First-in-Class Covalent PRMT6 Inhibitor for Epigenetics Research


MS117 (CAS 2702280-86-0, C17H22N4O, MW 298.38) is a first-in-class, cell-active, irreversible covalent inhibitor of protein arginine methyltransferase 6 (PRMT6) with a biochemical IC50 of 18 ± 2 nM [1]. PRMT6 is a type I PRMT that catalyzes asymmetric dimethylation of histone H3 arginine 2 (H3R2me2a) and is implicated in multiple cancers including prostate, bladder, melanoma, and colorectal cancers [1]. MS117 covalently targets cysteine 50 (Cys50) in the PRMT6 active site, confirmed by mass spectrometry, kinetic studies (kinact/KI = 8.3 × 10⁴ M⁻¹ s⁻¹), and co-crystal structure (PDB: 6W6D) [1]. Unlike pan-type I PRMT inhibitors (e.g., MS023) or reversible selective inhibitors (e.g., EPZ020411, SGC6870), MS117's irreversible covalent mechanism provides sustained target engagement and a distinct pharmacological profile, making it a valuable chemical probe for dissecting PRMT6-specific functions [1].

MS117: Why Pan-PRMT or Reversible PRMT6 Inhibitors Cannot Replace Its Covalent Selectivity


Substituting MS117 with broader type I PRMT inhibitors (e.g., MS023) or reversible PRMT6-selective inhibitors (e.g., EPZ020411, SGC6870) introduces confounding variables that compromise experimental interpretation. MS023 inhibits PRMT1/3/4/6/8 with IC50 values of 30/119/83/4/5 nM, respectively [2], leading to global suppression of asymmetric arginine dimethylation across multiple substrates and obscuring PRMT6-specific phenotypes [2]. Reversible inhibitors such as EPZ020411 (PRMT6 IC50 = 10 nM) and SGC6870 (PRMT6 IC50 = 77 nM) [3][4] exhibit reversible binding kinetics and require continuous drug exposure to maintain target inhibition, potentially confounding washout experiments and long-term mechanistic studies. MS117's irreversible covalent mechanism [1] enables sustained PRMT6 inhibition even after compound removal, a property uniquely suited for studying PRMT6's role in epigenetic memory, transcriptional regulation, and durable pathway modulation. Furthermore, the availability of well-characterized control compounds—MS167 (reversible analog, PRMT6 IC50 = 28 nM) and MS168 (inactive analog, PRMT6 IC50 = 9.8 μM) [1]—provides a matched chemical toolset that cannot be replicated with other PRMT6 inhibitor series.

MS117 Comparator-Based Quantitative Differentiation Evidence


MS117 vs. MS023: Covalent Irreversibility Enables Sustained Target Engagement Unachievable with Reversible Pan-PRMT Inhibitors

MS117 is an irreversible covalent inhibitor of PRMT6 with a kinact/KI value of 8.3 × 10⁴ M⁻¹ s⁻¹, whereas MS023 is a reversible, non-covalent type I PRMT inhibitor [1]. In time-dependent inhibition assays, MS117 displays increasing potency with longer pre-incubation times (1-30 min), confirming covalent modification, while MS023 shows no time-dependent shift in IC50 [1]. This mechanistic difference translates to sustained target engagement for MS117 even after compound washout, a property not achievable with MS023 [1].

Covalent inhibition Target engagement PRMT6 Epigenetics

MS117 vs. EPZ020411: Cellular Potency Advantage in H3R2me2a Inhibition

In cellular assays, MS117 inhibits H3R2 asymmetric dimethylation (H3R2me2a), the primary PRMT6-catalyzed histone mark, with an IC50 of 1.3 ± 0.2 μM in HEK293 cells overexpressing PRMT6 [1]. In contrast, EPZ020411 requires an IC50 of 0.637 ± 0.241 μM to reduce H3R2me2a in A375 melanoma cells [2], indicating that MS117 achieves comparable or superior cellular target engagement despite a nominally higher biochemical IC50 (18 nM for MS117 vs. 10 nM for EPZ020411) [1][3]. This disconnect between biochemical and cellular potency may reflect the covalent mechanism of MS117, which can drive sustained target occupancy in a cellular context [1].

Cellular potency H3R2me2a PRMT6 Epigenetics

MS117 vs. SGC6870: Superior Biochemical Potency and Distinct Allosteric vs. Orthosteric Covalent Mechanism

MS117 inhibits PRMT6 with a biochemical IC50 of 18 ± 2 nM [1], while SGC6870, an allosteric PRMT6 inhibitor, exhibits a biochemical IC50 of 77 ± 6 nM [2]. MS117 achieves approximately 4.3-fold greater biochemical potency (pIC50: 7.8 vs. 7.1). Mechanistically, MS117 covalently modifies Cys50 in the PRMT6 active site (orthosteric) [1], whereas SGC6870 binds an allosteric pocket and inhibits via a non-competitive mechanism with respect to SAM [2]. These distinct binding modes confer different selectivity profiles and may yield divergent cellular phenotypes, making the two probes complementary rather than interchangeable [1][2].

Biochemical potency Allosteric inhibitor Covalent inhibitor PRMT6

MS117 vs. MS167 and MS168: Matched Control Compound Set Enables Rigorous Target Validation

The MS117 discovery effort also produced two structurally matched control compounds: MS167 (compound 5), a reversible PRMT6 inhibitor with an IC50 of 28 ± 1 nM, and MS168 (compound 7), an inactive analog with an IC50 of 9.8 ± 0.98 μM [1]. In cellular H3R2me2a inhibition assays, MS117 exhibits an IC50 of 1.3 μM, MS167 is less effective, and MS168 shows no significant inhibition at concentrations up to 10 μM [1]. This matched set enables rigorous target validation and specificity control experiments that are not possible with inhibitor series lacking well-characterized inactive controls [1].

Chemical probe Target validation Control compounds PRMT6

MS117 Selectivity Profile: Quantified Differential Inhibition Across Type I PRMT Family

MS117 exhibits a defined selectivity profile across the type I PRMT subfamily, with IC50 values of 0.018 ± 0.002 μM (PRMT6), 0.1 ± 0.025 μM (PRMT1), 0.11 ± 0.01 μM (PRMT8), 0.48 ± 0.1 μM (PRMT4), and 3 ± 0.2 μM (PRMT3) [1]. This translates to selectivity ratios of 6-fold over PRMT1/8, 27-fold over PRMT4, and 167-fold over PRMT3 [1]. Importantly, MS117 does not covalently modify PRMT1, PRMT3, PRMT4, or PRMT8, confirming that its irreversible mechanism is PRMT6-selective [1]. In a broader panel of 22 PKMTs, 3 DNMTs, and 8 PRMTs tested at 10 and 50 μM, MS117 showed minimal off-target activity, establishing it as a selective covalent PRMT6 chemical probe [1].

Selectivity PRMT family Off-target Epigenetics

MS117: Optimal Research and Procurement Applications Based on Evidence-Based Differentiation


PRMT6 Target Validation and Chemical Biology Studies Requiring Irreversible Inhibition

MS117 is the optimal choice for studies requiring sustained PRMT6 inhibition after compound washout, such as pulse-chase experiments, epigenetic memory investigations, or long-term transcriptional reprogramming assays. Its covalent irreversible mechanism (kinact/KI = 8.3 × 10⁴ M⁻¹ s⁻¹) [1] enables persistent target engagement, whereas reversible inhibitors (MS023, EPZ020411, SGC6870) lose efficacy upon removal. The matched control compound set (MS167 and MS168) provides essential specificity controls for attributing observed phenotypes to covalent PRMT6 modification [1].

PRMT6-Specific Epigenetic Profiling in Cancer Cell Line Panels

For profiling PRMT6 dependency across cancer cell lines (prostate, bladder, melanoma, colorectal), MS117 offers a defined selectivity window: at concentrations ≤0.1 μM, it achieves >90% PRMT6 inhibition while sparing PRMT1/8 (≤50% inhibition) and PRMT4/3 (≤20% inhibition) [1]. This enables clean assessment of PRMT6-specific effects on H3R2me2a (cellular IC50 = 1.3 μM) without confounding pan-PRMT inhibition observed with MS023 [1][2]. Researchers can combine MS117 with MS167 to distinguish covalent from reversible pharmacology.

Structural Biology and Mechanistic Studies of PRMT6 Covalent Inhibition

MS117 is uniquely suited for structural and mechanistic investigations of covalent PRMT6 inhibition. The co-crystal structure of PRMT6-MS117 (PDB: 6W6D) confirms covalent bond formation with Cys50 [1], providing a foundation for structure-guided optimization of next-generation covalent PRMT6 inhibitors. Unlike allosteric inhibitors (SGC6870) or reversible orthosteric inhibitors (EPZ020411), MS117 offers a distinct chemical scaffold and binding mode for exploring alternative approaches to PRMT6 antagonism [1][3].

Benchmarking PRMT6 Inhibitor Selectivity and Potency in Assay Development

MS117 serves as a reference standard for developing and validating PRMT6 biochemical and cellular assays. Its well-characterized potency (biochemical IC50 = 18 nM; cellular H3R2me2a IC50 = 1.3 μM) [1] and selectivity profile across PRMT1/3/4/8 [1] provide a benchmark for evaluating novel PRMT6 inhibitors. The commercial availability of MS117 with high purity (>98%) from multiple vendors supports reproducible assay development across laboratories.

Quote Request

Request a Quote for MS117

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.